- An efficient synthesis of organic carbonates: atom economic protocol with a new catalytic system, Chemical Communications (Cambridge, 2004, (6), 734-735
Cas no 89489-56-5 (1,3-Dioxolan-2-one, 4-propyl-)
1,3-Dioxolan-2-one, 4-propyl- structure
Product Name:1,3-Dioxolan-2-one, 4-propyl-
CAS-Nr.:89489-56-5
MF:C6H10O3
MW:130.141802310944
CID:598813
PubChem ID:13751606
Update Time:2024-10-26
1,3-Dioxolan-2-one, 4-propyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,3-Dioxolan-2-one, 4-propyl-
- 4-propyl-1,3-dioxolan-2-one
- 4-Propyl-1,3-dioxolan-2-one (ACI)
- Carbonic acid, cyclic propylethylene ester (7CI)
- Carbonic acid, propylethylene ester (6CI)
- 1,2-Pentanediol carbonate
- 1,2-Pentylene carbonate
- 4-Propyl-1,3-dioxolidin-2-one
- SCHEMBL164146
- DTXSID30548405
- CS-0134586
- E81658
- AS-82213
- 89489-56-5
- 1,3-Dioxolan-2-one,4-propyl
-
- Inchi: 1S/C6H10O3/c1-2-3-5-4-8-6(7)9-5/h5H,2-4H2,1H3
- InChI-Schlüssel: AUXJVUDWWLIGRU-UHFFFAOYSA-N
- Lächelt: O=C1OC(CCC)CO1
Berechnete Eigenschaften
- Genaue Masse: 130.062994177g/mol
- Monoisotopenmasse: 130.062994177g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 2
- Komplexität: 111
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topologische Polaroberfläche: 35.5Ų
1,3-Dioxolan-2-one, 4-propyl- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM542137-250mg |
4-Propyl-1,3-dioxolan-2-one |
89489-56-5 | 97% | 250mg |
$75 | 2023-02-17 | |
| Chemenu | CM542137-1g |
4-Propyl-1,3-dioxolan-2-one |
89489-56-5 | 97% | 1g |
$160 | 2023-02-17 | |
| Chemenu | CM542137-5g |
4-Propyl-1,3-dioxolan-2-one |
89489-56-5 | 97% | 5g |
$665 | 2023-02-17 | |
| eNovation Chemicals LLC | Y1248732-1g |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 1g |
$180 | 2024-06-07 | |
| 1PlusChem | 1P008882-100mg |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 100mg |
$59.00 | 2024-04-20 | |
| 1PlusChem | 1P008882-250mg |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97%;RG | 250mg |
$80.00 | 2024-04-20 | |
| Aaron | AR0088GE-100mg |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 100mg |
$37.00 | 2025-02-11 | |
| Aaron | AR0088GE-250mg |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 250mg |
$60.00 | 2025-02-11 | |
| Aaron | AR0088GE-1g |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 1g |
$143.00 | 2025-02-11 | |
| Aaron | AR0088GE-5g |
1,3-Dioxolan-2-one, 4-propyl- |
89489-56-5 | 97% | 5g |
$642.00 | 2025-02-11 |
1,3-Dioxolan-2-one, 4-propyl- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 1 h, 125 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Calcium carbide Catalysts: 1,10-Phenanthroline , Zinc triflate Solvents: N-Methyl-2-pyrrolidone ; 3 MPa, rt; rt → 180 °C; 24 h, 5 MPa, 180 °C
Referenz
- Calcium carbide as a dehydrating agent for the synthesis of carbamates, glycerol carbonate, and cyclic carbonates from carbon dioxide, Green Chemistry, 2020, 22(13), 4231-4239
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: 1852525-54-2 ; 1 MPa, 120 °C; 3 h, 120 °C
Referenz
- Highly efficient synthesis of cyclic carbonates from carbon dioxide and epoxides catalyzed by ionic liquid [Heemim][ZrCl5], RSC Advances, 2015, 5(83), 67886-67891
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium bromide , Cobalt 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin ; 12 h, 1 atm, rt
Referenz
- Fast and Robust Synthesis of Metalated PCN-222 and Their Catalytic Performance in Cycloaddition Reactions with CO2, Organometallics, 2019, 38(18), 3429-3435
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: Phosphonium, [(2′-hydroxy[1,1′-biphenyl]-2-yl)methyl]triphenyl-, iodide (1:1) ; 24 h, 60 °C
1.2 1 atm, 60 °C → rt
1.2 1 atm, 60 °C → rt
Referenz
- Design of bifunctional quaternary phosphonium salt catalysts for CO2 fixation reaction with epoxides under mild conditions, Green Chemistry, 2016, 18(17), 4611-4615
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: 2-Methyl-3-butyn-2-ol Catalysts: 2567993-44-4 Solvents: Acetonitrile ; 10 s, 5 bar, rt; 10 min, rt; 16 h, 50 °C
Referenz
- CO2 Fixation by Dual-Function Cu(triNHC) Catalysts as a Route to Carbonates and Carbamates via α-Alkylidene Carbonates, ACS Sustainable Chemistry & Engineering, 2022, 10(17), 5643-5650
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium bromide , 2414116-88-2 ; 24 h, 40 °C
Referenz
- Docking Site Modulation of Isostructural Covalent Organic Frameworks for CO2 Fixation, Chemistry - A European Journal, 2020, 26(20), 4510-4514
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Tetraethylammonium iodide Catalysts: Copper Solvents: Acetonitrile ; 1 atm, rt
1.2 Reagents: Methyl iodide , Potassium carbonate ; 5 h, 55 °C
1.2 Reagents: Methyl iodide , Potassium carbonate ; 5 h, 55 °C
Referenz
- Biomass-derived Cu/porous carbon for the electrocatalytic synthesis of cyclic carbonates from CO2 and diols under mild conditions, New Journal of Chemistry, 2020, 44(27), 11817-11823
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Tetraethylammonium iodide Solvents: Acetonitrile ; 1 atm, 25 °C
Referenz
- Electrosynthesis of cyclic carbonates from CO2 and epoxides on a reusable copper nanoparticle cathode, RSC Advances, 2015, 5(30), 23189-23192
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Triethylene glycol , Potassium iodide ; 24 h, 1 atm, 40 °C
Referenz
- Potassium Iodide-Tetraethylene Glycol Complex as a Practical Catalyst for CO2 Fixation Reactions with Epoxides under Mild Conditions, ACS Sustainable Chemistry & Engineering, 2017, 5(4), 2836-2840
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Catalysts: Dicobalt octacarbonyl ; 1 h, 180 °C
Referenz
- Reactions of diols with dimethyl carbonate in the presence of W(CO)6 and Co2(CO)8, Russian Journal of Organic Chemistry, 2014, 50(7), 948-952
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Catalysts: Ethanamine, N,N-diethyl-, hydriodide (1:1) ; 5 min, 0 °C; 0 °C → 40 °C
1.2 24 h, 1 atm, 40 °C
1.2 24 h, 1 atm, 40 °C
Referenz
- Triethylamine Hydroiodide as a Simple Yet Effective Bifunctional Catalyst for CO2 Fixation Reactions with Epoxides under Mild Conditions, ACS Sustainable Chemistry & Engineering, 2017, 5(8), 7295-7301
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Catalysts: 2097081-09-7 ; 2 h, 0.8 MPa, 100 °C
Referenz
- Highly Efficient and Convenient Supported Ionic Liquid TiCl5-DMIL@SiO2@Fe3O4-Catalyzed Cycloaddition of CO2 and Epoxides to Cyclic Carbonates, Catalysis Letters, 2017, 147(6), 1453-1463
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: 4-(Dimethylamino)pyridine , Bis(salicylidene)-1,2-cyclohexanediamine Solvents: 1,2-Dichloroethane ; 5 min, 3570.0 kPa, rt; rt → 120 °C; 48 h, 120 °C; 120 °C → rt
Referenz
- Chemical fixation of carbon dioxide co-catalyzed by a combination of Schiff bases or phenols and organic bases, European Journal of Organic Chemistry, 2004, (14), 3080-3089
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Catalysts: Zinc iodide , Phenanthridinium, 3,8-diamino-5-ethyl-6-phenyl-, bromide (1:1), polymer with 4,4… Solvents: Methanol ; 12 h, rt
1.2 rt
1.2 rt
Referenz
- Di-ionic multifunctional porous organic frameworks for efficient CO2 fixation under mild and co-catalyst free conditions, Green Chemistry, 2018, 20(23), 5285-5291
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Catalysts: Potassium bromide , Cobalt dinitrate , 2,5-Dihydroxy-1,4-benzenedicarboxylic acid 1,4-dihydrazide ; 5 h, 0.6 MPa, 100 °C
Referenz
- Cobalt-based catalytic system for the chemical fixation of CO2 under solvent-free conditions, Applied Organometallic Chemistry, 2020, 34(3),
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Catalysts: Dichloromethane , Niobium pentoxide Solvents: Dimethylformamide ; 12 h, 5 MPa, 423 K; 423 K → rt
Referenz
- Nb(V) compounds as epoxides carboxylation catalysts: the role of the solvent, Journal of Molecular Catalysis A: Chemical, 2003, 204, 204-205
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Solvents: Tetraethylammonium tetrafluoroborate , 1-Butyl-3-methylimidazolium tetrafluoroborate ; 40 °C
1.2 2 h, 1 atm, 40 °C
1.3 Reagents: Methyl iodide , Potassium carbonate ; 5 h, 60 °C
1.2 2 h, 1 atm, 40 °C
1.3 Reagents: Methyl iodide , Potassium carbonate ; 5 h, 60 °C
Referenz
- Synthesis of cyclic carbonates from CO2 and diols via electrogenerated N-heterocyclic carbenes, International Journal of Electrochemical Science, 2012, 7(11), 11540-11549
1,3-Dioxolan-2-one, 4-propyl- Raw materials
1,3-Dioxolan-2-one, 4-propyl- Preparation Products
1,3-Dioxolan-2-one, 4-propyl- Verwandte Literatur
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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